Methyl 5-bromo-3-methylpyrazine-2-carboxylate
Description
Methyl 5-bromo-3-methylpyrazine-2-carboxylate is a pyrazine derivative featuring a bromine atom at position 5, a methyl group at position 3, and a methyl ester at position 2. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to undergo diverse functionalization. The bromine atom enhances reactivity for cross-coupling reactions, while the methyl ester group offers versatility in hydrolysis or transesterification pathways.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl 5-bromo-3-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(7(11)12-2)9-3-5(8)10-4/h3H,1-2H3 |
InChI Key |
JITXPUCFFMKBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-methylpyrazine-2-carboxylate can be synthesized through several methods. One common method involves the bromination of 3-methylpyrazine-2-carboxylic acid followed by esterification with methanol . The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step involves the use of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrazine ring.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Methyl 5-bromo-3-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Bromine Position : Bromine at position 5 (target compound) vs. 3 or 6 (analogs) impacts reactivity in cross-coupling reactions. Electrophilic substitution favors position 5 in pyrazines due to electronic effects .
- Ester vs. Amide : The methyl ester group (target) is more reactive toward hydrolysis compared to carboxamides (), enabling facile conversion to carboxylic acids .
- Methyl vs.
Analog Syntheses :
Physicochemical Properties
Though specific data for the target compound is unavailable, inferences can be made:
- Solubility : The methyl ester and bromine increase lipophilicity compared to carboxamides () or hydroxypyrazines ().
- Melting Point: Bromine’s atomic weight may elevate the melting point relative to non-halogenated analogs (e.g., reports m.p. 128–129°C for a brominated hydrazine carboxylate) .
- Stability : The ester group is prone to hydrolysis under basic conditions, whereas carboxamides () are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
